

"physicochemical properties of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid"

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Compound of Interest

Compound Name: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

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An In-depth Technical Guide to 5-(Dimethylcarbamoyl)-3-fluorophenylboronic Acid Introduction

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, identified by CAS Number 874219-39-3, is a specialized organoboron compound that has emerged as a significant building block in modern synthetic and medicinal chemistry.^{[1][2][3]} Its unique trifunctionalized structure—featuring a reactive boronic acid, an electron-withdrawing fluorine atom, and a dimethylcarbamoyl group—provides chemists with a versatile tool for constructing complex molecular architectures. This guide offers a comprehensive exploration of its core physicochemical properties, reactivity, applications, and essential experimental protocols, tailored for researchers, chemists, and drug development professionals. The insights provided herein are intended to facilitate its effective use in the laboratory, from reaction design to final product synthesis, while ensuring safe and reliable handling.

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. These parameters influence its solubility, reactivity, stability, and handling

requirements. The key properties of **5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid** are summarized below.

Summary of Physicochemical Data

Property	Value	Source(s)
CAS Number	874219-39-3	[1][2][3]
Molecular Formula	C ₉ H ₁₁ BFNO ₃	[1][3][4]
Molecular Weight	211.00 g/mol	[1][3][5]
Appearance	White to off-white solid/powder	General chemical catalogs
Melting Point	111-113 °C	[3]
SMILES	B(C1=CC(=CC(=C1)F)C(=O)N(C)C)(O)O	[3][6]
InChI	InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3	[6]

Structural and Electronic Attributes

The molecule's behavior is a direct consequence of its constituent functional groups:

- Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for cross-coupling reactions. The boron atom is a Lewis acid, capable of accepting an electron pair. This Lewis acidity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The pKa of phenylboronic acids is influenced by substituents on the aromatic ring; the electron-withdrawing nature of the fluorine and carbamoyl groups is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid, making it a stronger Lewis acid.
- Fluorine Substituent (-F): As a highly electronegative atom, the fluorine at the meta-position exerts a strong inductive electron-withdrawing effect. This modifies the electronic density of the phenyl ring, influencing the reactivity of the boronic acid and the overall polarity of the molecule.

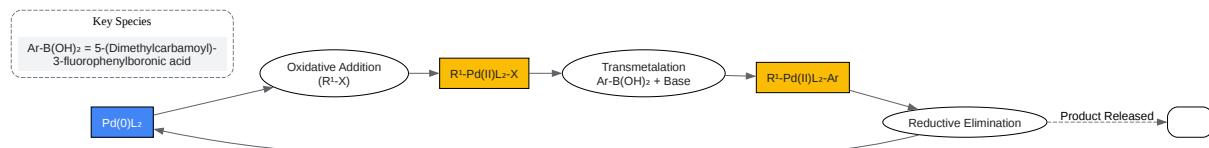
- Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This group is also electron-withdrawing and acts as a meta-director. Its presence can enhance the stability of the compound and provides a potential site for hydrogen bonding, which can affect solubility and interactions with biological targets.

Synthetic Utility and Reactivity Profile

The primary application of **5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals.

The Suzuki-Miyaura Coupling Reaction

In this reaction, the organoboron compound (**5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid**) reacts with an organohalide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), base (e.g., Cs_2CO_3 , K_2CO_3), and solvent (e.g., dioxane, toluene, DMF) is critical for achieving high yields and must be optimized for the specific substrates being coupled.^{[7][8][9]}

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids are increasingly incorporated into drug candidates due to their unique chemical properties.^[10] They can act as reversible covalent inhibitors of serine proteases, form stable esters with diols (enabling applications like glucose sensing), and serve as versatile synthetic handles.^{[11][12]} The specific substitution pattern of **5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid** makes it a valuable precursor for synthesizing targeted inhibitors and probes in various therapeutic areas. The fluorinated dimethylcarbamoyl phenyl moiety is a structural element found in a range of biologically active molecules, and this reagent provides a direct and efficient route for its incorporation.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development and process chemistry. Below are standardized protocols for measuring aqueous solubility and pKa.

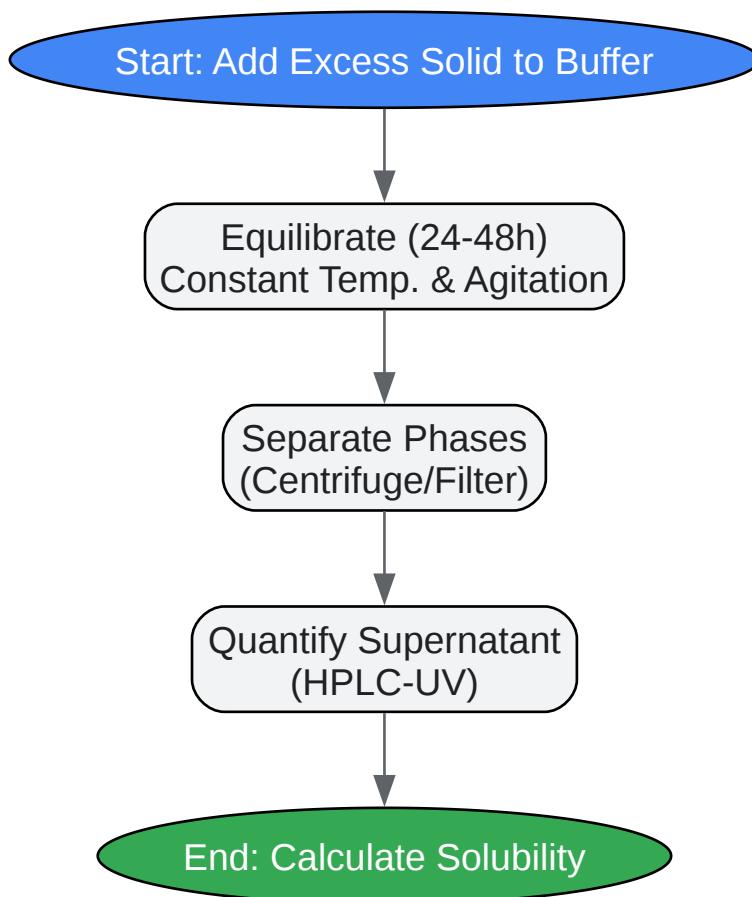
Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.

Methodology:

- Preparation: Add an excess amount of **5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid** to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
- Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the sample (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the undissolved solid.

- Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Compare the measured concentration against a standard curve to determine the solubility in mg/mL or μ M.



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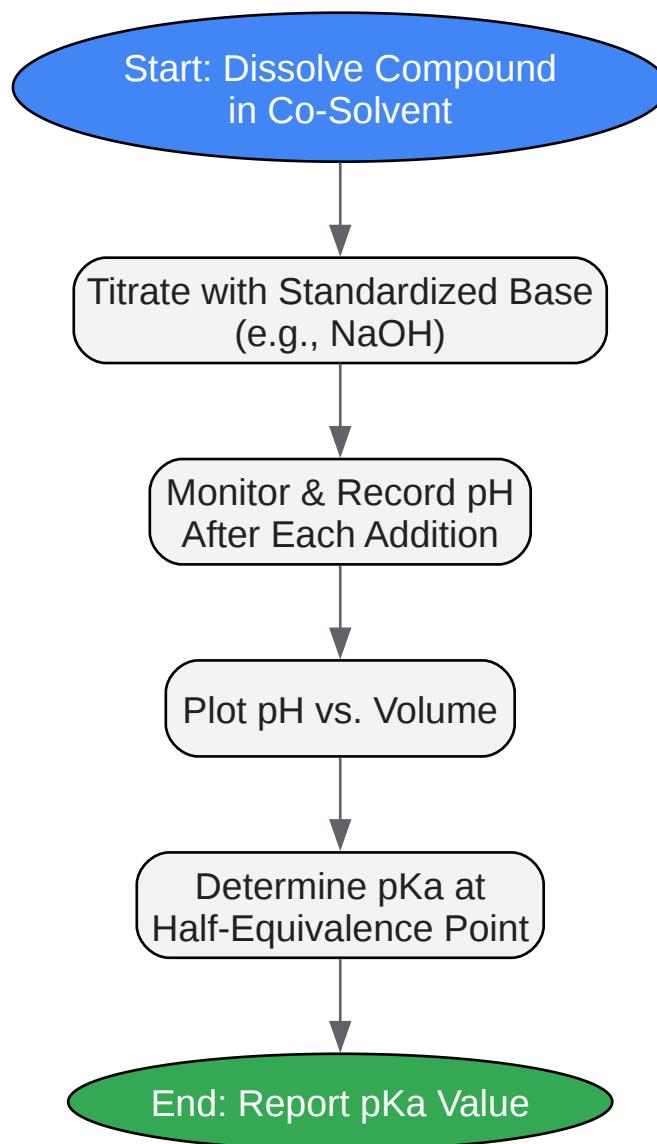
Caption: Workflow for solubility determination via the shake-flask method.

Protocol: pKa Determination (Potentiometric Titration)

This protocol measures the pKa by monitoring pH changes during titration with a base.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a known amount of the boronic acid in a suitable solvent system, typically a co-solvent like methanol/water or DMSO/water to ensure solubility.
- **Titration Setup:** Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.
- **Titration:** Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a burette. Record the pH after each addition.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted against volume to precisely identify the equivalence point.



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Caption: Workflow for pKa determination via potentiometric titration.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

- Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation.[13][14][15] It may also cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this substance.[13][14]

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Eyewash stations and safety showers should be readily accessible.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Boronic acids can be sensitive to moisture and may dehydrate to form boroxine anhydrides over time; storage at 2-8°C is often recommended.[4]
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2][13]
 - Skin Contact: Wash off immediately with soap and plenty of water.[2][13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][13]

Conclusion

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a high-value, strategically designed building block for organic synthesis. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists aiming to synthesize novel compounds with therapeutic potential. By understanding its properties and adhering to safe handling protocols, researchers can effectively leverage this reagent to advance their discovery programs.

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